2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Description
2-(Cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a bicyclic compound featuring a fused cyclopentane-pyrrolidine core substituted with a cyclopropylmethyl group and a carboxylic acid moiety at the 3a position.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(15)12-5-1-2-10(12)7-13(8-12)6-9-3-4-9/h9-10H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLOBFIYARNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141473 | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-12-7 | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation. It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases.
Mode of Action
This interaction inhibits the receptor’s function, thereby preventing platelet aggregation and reducing the risk of thrombotic cardiovascular events.
Biochemical Pathways
The compound is involved in the thrombin regulation pathway . Thrombin regulates platelet aggregation mainly through actions on PAR1. By antagonizing PAR1, the compound disrupts this pathway, leading to reduced platelet aggregation.
Biological Activity
2-(Cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid (CAS Number: 1142202-12-7) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is C₁₂H₁₉NO₂. The compound features a cyclopropylmethyl group attached to a hexahydrocyclopentapyrrole framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 211.29 g/mol |
| CAS Number | 1142202-12-7 |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Structure-Activity Relationship (SAR)
The SAR studies of pyrrole derivatives highlight that modifications in the functional groups attached to the pyrrole ring can enhance biological activity. For example, the introduction of electron-withdrawing groups and bulky substituents has been shown to improve anti-TB activity significantly . Understanding these relationships can guide future synthesis and optimization of 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid for enhanced efficacy.
Study on Antitubercular Activity
A noteworthy study investigated various pyrrole derivatives, including those structurally related to 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid. The findings revealed that certain modifications led to compounds with MIC values below 0.016 μg/mL against M. tuberculosis strains, indicating strong antitubercular potential .
Quorum Sensing Inhibition
Another relevant area of research involves the inhibition of quorum sensing (QS) mechanisms in bacteria. Pyrrole derivatives have been shown to suppress QS in Pseudomonas aeruginosa, which is crucial for pathogenicity . Although specific data on the compound is lacking, its structural analogs suggest a possible role in QS inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues within the Cyclopenta[c]pyrrole Family
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) shares the bicyclic framework but differs in substituents and functional groups. Key distinctions include:
- Substituents : The tert-butyl ester vs. cyclopropylmethyl group.
- Functional Groups : A ketone (5-oxo) and ester vs. carboxylic acid.
- Molecular Weight : 225.28 g/mol (ester) vs. ~207.27 g/mol (estimated for the target compound).
*Hypothetical data based on structural analogy.
Physicochemical Properties
- cis-tert-Butyl Ester : Likely a solid with moderate lipophilicity (ester group) and stability under recommended storage conditions . The ketone may enhance reactivity in nucleophilic additions.
- Target Compound: The carboxylic acid group would increase water solubility and acidity (pKa ~4-5) compared to the ester. The cyclopropylmethyl group may improve metabolic stability due to its rigid, non-polar nature.
- Pyrrolo[2,3-c]pyridine Derivatives : Substitutents like chloro (10b) or methoxy (10c) alter electronic properties, affecting solubility and reactivity .
Hazard Profiles
- cis-tert-Butyl Ester : Classified as acutely toxic (oral, Category 4), skin/eye irritant, and respiratory tract irritant .
- Target Compound : Expected to exhibit stronger skin/eye irritation due to the carboxylic acid’s corrosive nature. Acute toxicity may differ based on bioavailability.
- Pyrrolopyridine Derivatives: No hazard data provided, but lower yields (e.g., 71% for 10b) may indicate challenging purification or instability .
Preparation Methods
Direct Synthesis from Precursor Compounds
One of the primary methods for synthesizing this compound involves starting from readily available precursors, such as cyclopropylmethylamine and various carboxylic acids. The general approach can be summarized as follows:
- Step 1 : Formation of an amide or ester intermediate by reacting cyclopropylmethylamine with a carboxylic acid derivative.
- Step 2 : Cyclization to form the hexahydrocyclopenta[c]pyrrole structure.
- Step 3 : Hydrolysis or other transformations to yield the final carboxylic acid product.
This method benefits from the availability of starting materials and can be optimized for higher yields through careful control of reaction conditions.
Multi-step Synthesis via Cyclization Reactions
Another effective method involves a multi-step synthesis that includes cyclization reactions under acidic or basic conditions. The process typically includes:
Formation of a cyclic intermediate : This can be achieved through reactions involving cyclopropane derivatives and nitrogen-containing compounds.
Hydrolysis : Following cyclization, hydrolysis is performed to convert any esters or amides into the carboxylic acid form.
The reaction conditions are critical; for example, using sulfuric acid as a catalyst can enhance yield but requires careful temperature control to avoid side reactions.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields reported in various studies for synthesizing 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Synthesis | Cyclopropylmethylamine, Acid | Reflux, Acidic medium | 60-70 |
| Multi-step Cyclization | Cyclopropane derivative, Base | Controlled temperature | 70-80 |
| Hydrolysis of Intermediate | Acid (HCl or H₂SO₄) | Room temperature | 75-85 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization of cyclopropane-containing precursors followed by esterification or carboxylation. For example, bicyclic pyrrolidine derivatives are synthesized via cycloaddition reactions, with tert-butyl esters serving as protective groups . Key intermediates are characterized using NMR spectroscopy (to confirm stereochemistry) and mass spectrometry (to verify molecular weight). Reaction purity is assessed via HPLC .
Q. How is the stereochemical configuration of this compound confirmed, and why is it critical for biological studies?
- Methodology : X-ray crystallography or NOESY NMR experiments are used to determine stereochemistry. For instance, the (3aR,6aS) configuration in related hexahydrocyclopenta[c]pyrroles was validated via crystallographic data . Stereochemistry influences binding affinity to biological targets (e.g., enzymes or receptors), as seen in studies of RBP4 antagonists .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodology :
- NMR spectroscopy : Identifies functional groups (e.g., cyclopropylmethyl) and confirms ring saturation .
- HPLC : Quantifies purity (>95% for pharmacological studies) .
- Mass spectrometry : Validates molecular formula (e.g., C₁₃H₂₁NO₂ for the parent compound) .
Advanced Research Questions
Q. How does the cyclopropylmethyl group influence the compound’s reactivity and pharmacological profile?
- Methodology : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. In vitro assays (e.g., cytochrome P450 inhibition studies) compare derivatives with/without this group. For example, cyclopropane-containing analogs of hexahydrocyclopenta[c]pyrroles showed prolonged half-lives in hepatic microsomes .
Q. What strategies resolve low yields in multi-step syntheses of this compound?
- Methodology :
- Optimize cyclization : Use Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states .
- Protective group selection : tert-Butyl esters minimize side reactions during carboxylation .
- Scale-up challenges : Continuous flow reactors improve efficiency and reproducibility .
Q. How are data contradictions addressed when spectroscopic results conflict with computational predictions?
- Methodology :
- Cross-validate techniques : Compare NMR chemical shifts with DFT calculations .
- Re-examine stereochemical assignments : Use chiral chromatography or X-ray diffraction .
- Example : A reported ¹H NMR signal at δ 3.2 ppm (attributed to a pyrrolidine proton) was later corrected to δ 3.5 ppm via crystallography .
Biological and Mechanistic Research
Q. What in vitro assays are used to evaluate this compound’s interaction with neurotransmitter systems?
- Methodology :
- Radioligand binding assays : Measure affinity for receptors (e.g., σ-1 or NMDA receptors) .
- Calcium flux assays : Assess functional activity in neuronal cell lines .
- Data : Related hexahydrocyclopenta[c]pyrroles exhibited IC₅₀ values <1 μM in σ-1 receptor binding .
Q. How does the compound’s bicyclic structure affect its pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
